molecular formula C15H22N4O2S2 B5355441 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B5355441
M. Wt: 354.5 g/mol
InChI Key: DHMCMWCXCFAHOU-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound that features a thiazole ring and a thienoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the thienoimidazole moiety. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienoimidazole moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole and thienoimidazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The thienoimidazole moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Similar thiazole ring but different substituents.

    N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Similar thiazole ring but lacks the thienoimidazole moiety.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to the presence of both the thiazole and thienoimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-8-9(2)23-15(16-8)18-12(20)6-4-3-5-11-13-10(7-22-11)17-14(21)19-13/h10-11,13H,3-7H2,1-2H3,(H,16,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMCMWCXCFAHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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